An In-depth Technical Guide to Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate
An In-depth Technical Guide to Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate, a key heterocyclic building block in modern medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, synthesis, characterization, and reactivity of this versatile compound, grounding technical descriptions in field-proven insights and established scientific principles.
Introduction and Strategic Importance
Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate (CAS No. 1363381-41-2) belongs to the indazole class of bicyclic heteroaromatics. Indazoles are recognized as "indole isosteres," where the pyrrolic nitrogen of indole is replaced by a pyrazole ring system. This structural modification introduces unique hydrogen bonding capabilities and electronic properties, making the indazole scaffold a privileged pharmacophore in drug discovery.[1][2] The title compound is a specifically functionalized derivative, strategically equipped with three key features for chemical diversification:
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An N1-methyl group , which resolves the tautomeric ambiguity of the indazole core, locking the geometry and influencing solubility and metabolic stability.
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A C3-methyl ester , a versatile handle for conversion into amides, carboxylic acids, or other functional groups, crucial for probing interactions with biological targets.
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A C5-bromo substituent , an ideal anchor point for late-stage functionalization via metal-catalyzed cross-coupling reactions, enabling the rapid generation of analog libraries.
These features make it a valuable intermediate in the synthesis of kinase inhibitors, synthetic cannabinoids, and other biologically active molecules.[3][4]
Chemical Identity and Molecular Structure
A precise understanding of the molecule's identity is the foundation of all subsequent experimental work.
Caption: Molecular Structure of the Topic Compound.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate | - |
| CAS Number | 1363381-41-2 | [5][6] |
| Molecular Formula | C₁₀H₉BrN₂O₂ | [5][6] |
| Molecular Weight | 269.10 g/mol | [5][7] |
| SMILES | CN1C2=C(C=C(C=C2)Br)C(=N1)C(=O)OC | [6] |
Synthesis and Purification
The synthesis of methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate is most efficiently achieved via regioselective N-alkylation of its readily available 1H-precursor. This approach offers high yield and control over the crucial N1-methylation step. An alternative, though less common, route involves the esterification of the corresponding carboxylic acid.
Primary Synthetic Route: Regioselective N1-Methylation
The challenge in alkylating indazoles lies in controlling the reaction at the N1 versus the N2 position. For 3-carboxy-substituted indazoles, alkylation at the N1 position is often favored, a preference that can be enhanced by careful selection of reagents and conditions.[1][2] Recent studies have demonstrated that the N-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate can proceed in high yield (>90%).[8]
Caption: Workflow for N1-Methylation Synthesis.
Detailed Experimental Protocol (Optimized Literature Approach):
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Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add methyl 5-bromo-1H-indazole-3-carboxylate (1.0 eq).
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Solvent Addition: Add anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) (approx. 10 mL per 1 mmol of substrate).
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Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
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Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the N-H of the indazole, forming the corresponding sodium salt (anion).[1] The use of an aprotic solvent like THF is critical; protic solvents would be deprotonated by NaH, quenching the reaction. The C3-ester group can form a chelate with the sodium cation, sterically hindering the N2 position and favoring subsequent attack at N1.[2]
-
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease.
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Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (CH₃I, 1.2 eq) dropwise via syringe.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
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Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
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Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the desired N1-methyl isomer from any N2-methyl byproduct and other impurities.
Physicochemical Properties
Accurate physicochemical data is essential for designing experimental conditions, formulating solutions, and predicting the compound's behavior in various environments. It is critical to note that much of the publicly available experimental data pertains to the parent compound, methyl 5-bromo-1H-indazole-3-carboxylate (CAS 78155-74-5). Methylation at the N1 position significantly alters key properties, primarily by removing the capacity for hydrogen bond donation.
Table 2: Physicochemical Property Summary
| Property | Value (for 1-Methyl Compound) | Value (for 1H-Analog, for comparison) | Methodological Principle for Determination |
|---|---|---|---|
| Melting Point (°C) | Data not available. Expected to be lower than the 1H-analog. | 208 - 210[9][10] | Differential Scanning Calorimetry (DSC): Measures the heat flow required to raise the sample temperature. A sharp endotherm indicates the melting point, providing data on purity and polymorphism. |
| Boiling Point (°C) | Data not available. | 399.7 ± 22.0 (Predicted)[9][10] | Ebulliometry/Distillation: Determined under reduced pressure to prevent decomposition and extrapolated to atmospheric pressure. Rarely performed on solids of this nature. |
| Solubility | Expected to have higher solubility in nonpolar organic solvents (e.g., DCM, THF) and lower solubility in polar protic solvents (e.g., water, methanol) compared to the 1H-analog. | No quantitative data available. | Shake-Flask Method (OECD 105): A saturated solution is prepared by agitating excess solid in a solvent at a constant temperature. The concentration in the supernatant is then quantified by HPLC-UV or a similar method. |
| logP (Octanol/Water) | Expected to be higher than the 1H-analog. | 2.11 (Predicted, XLogP3)[9][10] | HPLC Method: The compound's retention time on a reverse-phase C18 column is correlated with the known logP values of a set of standards. This is a rapid and reliable alternative to the shake-flask method. |
| pKa | Not applicable (no acidic proton). | 10.67 ± 0.40 (Predicted, for N-H proton)[9][10] | Potentiometric or UV-Vis Titration: Involves titrating a solution of the compound with a strong acid or base and monitoring the change in pH or UV absorbance to determine the dissociation constant. |
Spectroscopic and Crystallographic Characterization
Spectroscopic analysis provides unequivocal proof of structure and purity. While specific spectra for this compound are not publicly available, its characteristic features can be reliably predicted based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals. The N1-methyl group should appear as a sharp singlet around 4.0-4.2 ppm . The O-methyl group of the ester will also be a singlet, slightly downfield, around 3.9-4.0 ppm . The three aromatic protons on the benzene ring will appear further downfield (7.5-8.5 ppm) and exhibit a characteristic splitting pattern due to their coupling relationships (e.g., a doublet for H4, a doublet of doublets for H6, and a doublet for H7).
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¹³C NMR: The carbon spectrum will show 10 distinct signals. The N-methyl and O-methyl carbons will appear in the aliphatic region (35-55 ppm). The ester carbonyl carbon will be significantly downfield (~160-165 ppm), and the remaining aromatic and pyrazole carbons will appear between 110-145 ppm.
Mass Spectrometry (MS)
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Electron Impact (EI-MS): The mass spectrum will show a prominent molecular ion (M⁺) peak . A key diagnostic feature will be the isotopic pattern caused by the bromine atom. There will be two peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
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High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement (typically to four decimal places), which can be used to confirm the elemental composition (C₁₀H₉BrN₂O₂) of the molecule.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by several key vibrational bands:
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C=O Stretch: A strong, sharp absorption band around 1710-1730 cm⁻¹ corresponding to the ester carbonyl group.
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C=C and C=N Stretches: Multiple bands in the 1450-1620 cm⁻¹ region, characteristic of the aromatic and pyrazole rings.
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C-O Stretch: A band in the 1200-1300 cm⁻¹ region from the ester C-O bond.
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C-H Stretches: Bands just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (aliphatic C-H from the methyl groups).
Reactivity and Key Chemical Transformations
The compound's utility stems from the orthogonal reactivity of its functional groups, allowing for selective chemical modifications.
Caption: Key Reaction Pathways for the Topic Compound.
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C5-Bromo Position (Cross-Coupling): The carbon-bromine bond is the most versatile site for modification. It readily participates in palladium-catalyzed cross-coupling reactions.
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Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl groups at the C5 position, a cornerstone of modern library synthesis.
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Buchwald-Hartwig Amination: Forms a C-N bond, allowing for the introduction of primary or secondary amines.
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Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.
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Significance: These reactions enable extensive exploration of the Structure-Activity Relationship (SAR) around the indazole core by modifying the electronics and sterics at the C5 position.
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C3-Methyl Ester (Acyl Substitution): The ester group is a classic precursor to other functionalities.
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Hydrolysis: Saponification with a base like lithium hydroxide (LiOH) yields the corresponding carboxylic acid (5-bromo-1-methyl-1H-indazole-3-carboxylic acid, CAS 1363380-96-4).[11][12] This acid can then be coupled to amines using standard peptide coupling reagents (e.g., HATU, EDCI).
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Amidation: Direct reaction with amines, often at elevated temperatures or with a catalyst, can form a wide range of amides, which are common functional groups in bioactive molecules.
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Applications in Research and Development
The structural features of methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate make it a high-value intermediate across several research domains.
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Pharmaceutical Development: As a core building block, it is used in the synthesis of inhibitors for various protein kinases, which are critical targets in oncology and inflammatory diseases.[3][13] The ability to rapidly diversify at both the C3 and C5 positions allows for efficient optimization of potency and selectivity.
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Agrochemical Chemistry: The indazole scaffold is also present in some agrochemicals. This compound serves as a precursor for developing novel herbicides and fungicides.[3][4]
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Materials Science: The rigid, aromatic structure of the indazole core makes it an attractive component for novel organic electronic materials, such as those used in conducting polymers or organic light-emitting diodes (OLEDs).[3][4]
Safety and Handling
Based on the Safety Data Sheet (SDS) for the closely related precursor, methyl 5-bromo-1H-indazole-3-carboxylate, appropriate safety precautions should be taken.[14]
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Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.
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Precautionary Measures:
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Wear protective gloves, protective clothing, and eye/face protection.
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Use only outdoors or in a well-ventilated area. Avoid breathing dust.
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Do not eat, drink, or smoke when using this product.
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IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
Store in a well-ventilated place. Keep container tightly closed and store locked up.
-
All handling should be performed by technically qualified individuals in a laboratory setting.
References
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ResearchGate. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 5-bromo-1-methyl-1H-indazole-3-carboxylic acid, min 97%, 1 gram. Retrieved from [Link]
-
X-Y-Z-Biotech. (2017). METHYL 5-BROMO-1H-INDAZOLE-3-CARBOXYLATE (CAS No. 78155-74-5) SDS. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]
-
Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
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